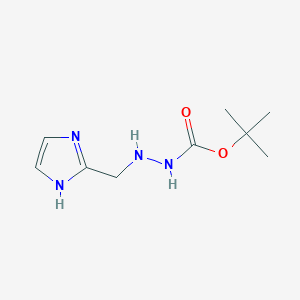
tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate: is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate typically involves the reaction of imidazole derivatives with tert-butyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in a dry aprotic solvent like acetonitrile . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and reactors helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole oxides, while reduction can yield various hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its imidazole ring is known to interact with various biological targets, making it useful in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The imidazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. This coordination can modulate various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl (1H-imidazol-2-yl)methylcarbamate
- tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Comparison: While these compounds share the imidazole ring structure, tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate is unique due to the presence of the hydrazinecarboxylate group. This functional group imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propriétés
Formule moléculaire |
C9H16N4O2 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
tert-butyl N-(1H-imidazol-2-ylmethylamino)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-12-6-7-10-4-5-11-7/h4-5,12H,6H2,1-3H3,(H,10,11)(H,13,14) |
Clé InChI |
ZSXAGCUCPFUIDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNCC1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


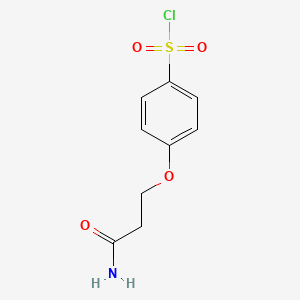
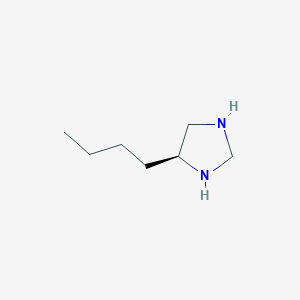

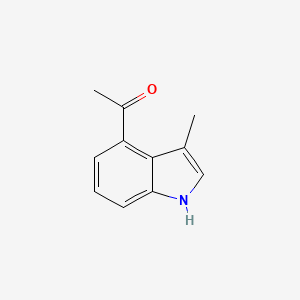
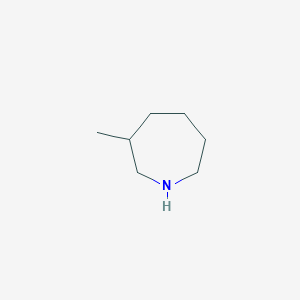
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
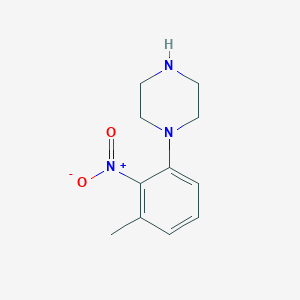


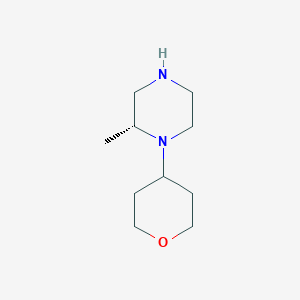
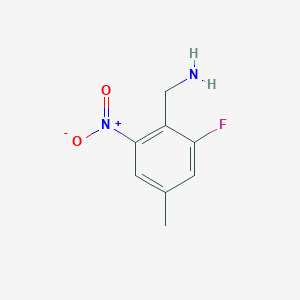
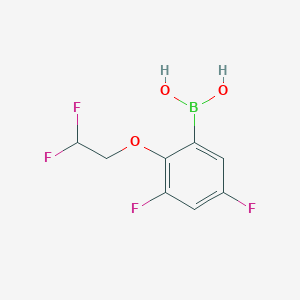
![Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B12834654.png)
